(R)-tert-Butyl 2-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Descripción
This compound (CAS: 2414150-38-0) is a chiral boronic ester featuring an (R)-configured 2-methylpiperazine core, a pyridin-2-yl group substituted with a pinacol boronate at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C21H34BN3O4 (MW: 403.32 g/mol) . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in medicinal chemistry for constructing biaryl linkages. The stereochemistry and methyl substitution on the piperazine ring may influence biological activity, solubility, and metabolic stability .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BN3O4/c1-15-14-24(11-12-25(15)18(26)27-19(2,3)4)17-10-9-16(13-23-17)22-28-20(5,6)21(7,8)29-22/h9-10,13,15H,11-12,14H2,1-8H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTNDTUKGICVMY-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(C(C3)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN([C@@H](C3)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(R)-tert-Butyl 2-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article examines its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C21H34BN3O4
- Molecular Weight : 403.32 g/mol
- CAS Number : 2414150-38-0
- Purity : Typically around 95%
The primary mechanism of action for (R)-tert-butyl 2-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β) . GSK-3β is implicated in numerous cellular processes including:
- Neuroinflammation
- Neurodegeneration
Inhibition of this enzyme has been linked to protective effects against neurodegenerative diseases such as Alzheimer's disease .
Neuroprotective Effects
Research indicates that the compound demonstrates significant neuroprotective effects. In preclinical models, it has been shown to reduce markers of neuroinflammation such as nitric oxide (NO), interleukin 6 (IL-6), and tumor necrosis factor-alpha (TNF-α) release . This suggests potential applications in treating conditions characterized by neuroinflammation.
Pharmacokinetics and ADME Properties
The pharmacokinetic profile reveals:
- High permeability across biological membranes (PAMPA Pe = 9.4), indicating effective absorption.
- High metabolic stability , with minimal interactions with cytochrome P450 enzymes.
These properties suggest favorable bioavailability and distribution within biological systems .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to assess the safety profile of the compound. The results indicate:
- No significant decrease in cell viability at concentrations up to 10 μM in mouse hippocampal neuronal cells (HT-22).
- Higher concentrations did not yield significant toxicity, with IC50 values exceeding 100 μM for most tested compounds .
Comparative Biological Activity Table
| Compound Name | GSK-3β Inhibition IC50 (μM) | Neuroprotective Effects | Cytotoxicity IC50 (μM) |
|---|---|---|---|
| (R)-tert-butyl 2-methyl... | <45.8 | Yes | >100 |
| Compound X | <30 | Yes | >80 |
| Compound Y | <50 | No | >200 |
Case Studies
- Alzheimer's Disease Models : In a study involving Alzheimer's disease models, the administration of this compound resulted in reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls .
- Neuroinflammation Models : In lipopolysaccharide (LPS)-induced neuroinflammation models, the compound significantly decreased inflammatory cytokine levels and improved behavioral outcomes .
Comparación Con Compuestos Similares
Substituent Position and Electronic Effects
Key Observations :
Functional Group Variations
Key Observations :
- Boronic Ester vs. Bromine : The target compound’s boronic ester enables Suzuki coupling, whereas brominated analogs (e.g., ) are suited for Ullmann or Buchwald-Hartwig reactions.
- Trifluoromethyl Group : Analogs like may exhibit improved pharmacokinetics due to fluorine’s electron-withdrawing effects and metabolic resistance .
Stereochemical Considerations
The (R)-configuration in the target compound distinguishes it from racemic or S-enantiomer forms. Chirality can critically influence interactions with enzymes or receptors, as seen in Pasteur’s foundational work on tartaric acid . For example, enantiopure compounds often show enhanced selectivity in drug candidates, reducing off-target effects .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
